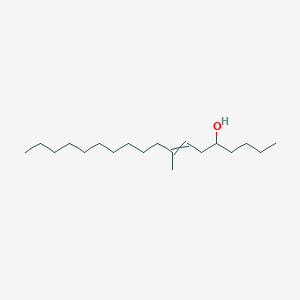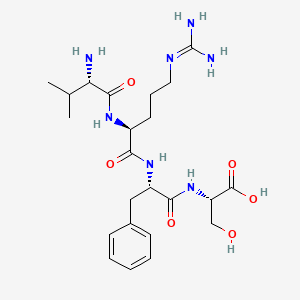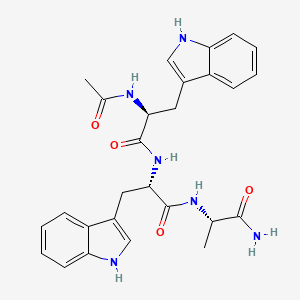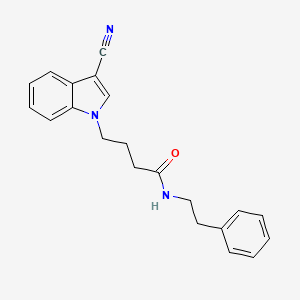
8-Methyloctadec-7-en-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyloctadec-7-en-5-ol is a chemical compound with the molecular formula C19H38O. It is a long-chain alcohol with a double bond and a methyl group, making it a unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyloctadec-7-en-5-ol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as diisobutylaluminum hydride in methylene chloride at low temperatures . Another method includes the use of Grignard reagents to add the necessary carbon chain to the starting material.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-Methyloctadec-7-en-5-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as thionyl chloride for converting alcohols to chlorides.
Major Products Formed
The major products formed from these reactions include:
Aldehydes and ketones: From oxidation reactions.
Saturated alcohols: From reduction reactions.
Chlorides and other substituted compounds: From substitution reactions.
Scientific Research Applications
8-Methyloctadec-7-en-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methyloctadec-7-en-5-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-12-methyloctadec-17-en-5-ynoyl anhydride: A compound with a similar long-chain structure but different functional groups.
7,8-Epoxy-2-methyloctadec-17-ene: Another compound with a similar carbon chain length but with an epoxide group.
Uniqueness
8-Methyloctadec-7-en-5-ol is unique due to its specific combination of a double bond, a methyl group, and a hydroxyl group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
917883-10-4 |
|---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
8-methyloctadec-7-en-5-ol |
InChI |
InChI=1S/C19H38O/c1-4-6-8-9-10-11-12-13-14-18(3)16-17-19(20)15-7-5-2/h16,19-20H,4-15,17H2,1-3H3 |
InChI Key |
WEYPBEGKZDAFHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CCC(CCCC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)


![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)


![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)

![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
